REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:4]=1[C:5]#[N:6])[CH3:2].[Br:12]N1C(=O)CCC1=O>FC(C1C=CC=CC=1)(F)F.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:12][CH:1]([C:3]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:4]=1[C:5]#[N:6])[CH3:2]
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Name
|
|
Quantity
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1.14 g
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Type
|
reactant
|
Smiles
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C(C)C1=C(C#N)C=CC(=C1)F
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Name
|
|
Quantity
|
1.63 g
|
Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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FC(F)(F)C1=CC=CC=C1
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Name
|
|
Quantity
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0.025 g
|
Type
|
catalyst
|
Smiles
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N(=NC(C#N)(C)C)C(C#N)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled to room temperature
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
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Details
|
filtrate partitioned with aqueous sodium sulphite solution (1M, 20 mL)
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Type
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WASH
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Details
|
The organic phase was washed with water (20 mL)
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
BrC(C)C1=C(C#N)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |